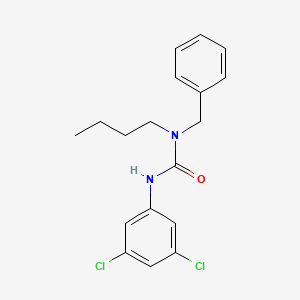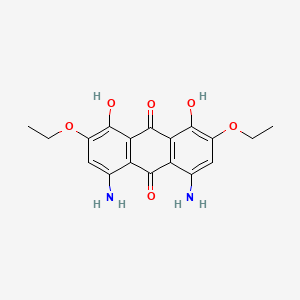
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino, ethoxy, and hydroxy groups attached to an anthracene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the amino, ethoxy, and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for maintaining the integrity of the compound. Additionally, purification steps, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
Applications De Recherche Scientifique
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione: Similar in structure but lacks the ethoxy groups.
2,7-Diethoxy-1,8-dihydroxyanthracene-9,10-dione: Similar but lacks the amino groups.
4,5-Dihydroxyanthracene-9,10-dione: Lacks both amino and ethoxy groups.
Uniqueness
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88604-03-9 |
|---|---|
Formule moléculaire |
C18H18N2O6 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4,5-diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O6/c1-3-25-9-5-7(19)11-13(15(9)21)18(24)14-12(17(11)23)8(20)6-10(16(14)22)26-4-2/h5-6,21-22H,3-4,19-20H2,1-2H3 |
Clé InChI |
OGJQNOFELGFVGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


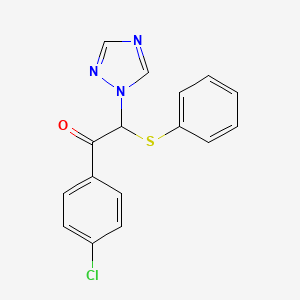
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

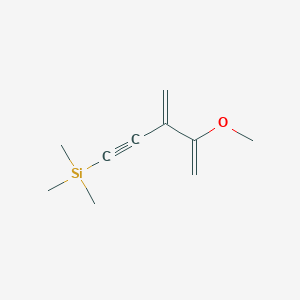



![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
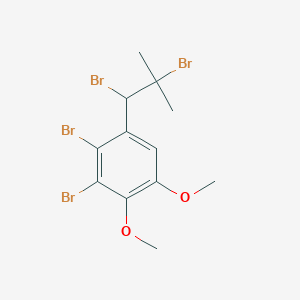
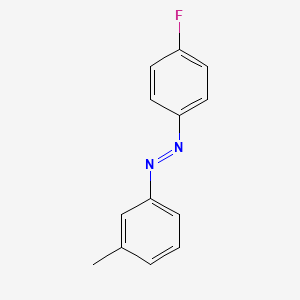
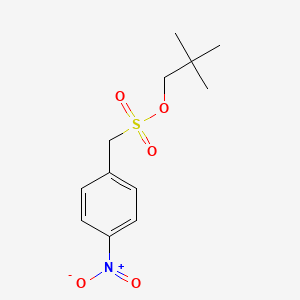

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
